4-(Furan-2-yl)-2,4-dioxobutanoic acid
Description
Contextual Significance of Dioxo Acid Derivatives in Synthetic Chemistry
Dioxo acid derivatives, characterized by the presence of two ketone functionalities and a carboxylic acid group, are pivotal building blocks in organic synthesis. Their multiple reactive sites allow for a diverse range of chemical transformations, making them key precursors to a wide array of more complex molecules. The reactivity of the keto and carboxylic acid groups can be selectively exploited to construct various heterocyclic and carbocyclic frameworks.
A significant area of research for this class of compounds is in medicinal chemistry. Notably, 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as potent and selective inhibitors of the cap-dependent endonuclease of the influenza virus transcriptase complex. nih.govnih.gov This has established the influenza virus endonuclease as a viable target for antiviral drugs and has spurred further investigation into this class of compounds. nih.gov Research has demonstrated that these derivatives can effectively inhibit the replication of influenza A and B viruses in cell cultures and in animal models, highlighting their potential as therapeutic agents. nih.govnih.gov The investigation into these derivatives has also shed light on their structure-activity relationships, guiding the design of new and more effective antiviral compounds. researchgate.net
Role of Furan-Containing Heterocycles as Synthetic Intermediates
Furan (B31954) is an aromatic five-membered heterocycle containing an oxygen atom. chemenu.com The furan nucleus is a common motif in a vast number of natural products and synthetically important molecules. Furan and its derivatives are highly versatile synthons in organic chemistry due to their unique reactivity. chemenu.com They can participate in a variety of reactions, including electrophilic substitution, cycloaddition, and ring-opening reactions, which allows for their conversion into a diverse range of other functional groups and molecular scaffolds.
The furan ring is considered an excellent precursor for 1,4-dicarbonyl compounds through hydrolytic ring cleavage. It can also undergo various oxidation and reduction reactions to yield valuable intermediates. organic-chemistry.org The incorporation of a furan moiety into a molecule can significantly influence its biological activity. Furan derivatives have been shown to possess a wide spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities. This has made the furan scaffold a privileged structure in drug discovery and development.
Overview of Academic Research Trajectories for 4-(Furan-2-yl)-2,4-dioxobutanoic acid
The academic interest in this compound lies primarily in its utility as a precursor for the synthesis of novel bioactive compounds. Its structural features make it an ideal starting material for creating more elaborate molecules with potential therapeutic applications.
One notable research trajectory involves the use of this compound derivatives in the development of anti-inflammatory agents. For instance, research has been conducted on the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which are prepared from substituted 2,4-dioxobutanoic acids and furan-2-carbohydrazide (B108491). chimicatechnoacta.ruresearchgate.net These resulting compounds have been studied for their anti-inflammatory properties, with some demonstrating significant activity. chimicatechnoacta.ruresearchgate.net This line of research highlights the potential of using this compound as a scaffold to generate new anti-inflammatory drug candidates. chimicatechnoacta.ruresearchgate.net
Another significant area of research is in the field of antiviral agents, particularly as inhibitors of the influenza virus. As part of the broader class of 4-substituted 2,4-dioxobutanoic acids, derivatives containing the furan-2-yl group are of interest for their potential to inhibit the viral endonuclease. nih.govnih.govresearchgate.net The exploration of different substituents at the 4-position of the dioxobutanoic acid chain, including heterocyclic moieties like furan, is a key strategy in the optimization of these inhibitors. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 105356-51-2 | bldpharm.com |
| Molecular Formula | C₈H₆O₅ | bldpharm.com |
| Molecular Weight | 182.13 g/mol | bldpharm.com |
| Purity | >95% | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHQTWRAARLYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333519 | |
| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-51-2 | |
| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Furan 2 Yl 2,4 Dioxobutanoic Acid
Retrosynthetic Analysis of the 4-(Furan-2-yl)-2,4-dioxobutanoic acid Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are typically made at the carbon-carbon bonds that are easiest to form.
A logical retrosynthetic approach would involve disconnecting the bond between the C4 of the butanoic acid chain and the furan (B31954) ring, and the bond between C2 and C3 of the butanoic acid chain. This leads to two primary synthons: a furan-2-acyl synthon and a pyruvate (B1213749) synthon.
Key Disconnections and Corresponding Synthons:
| Target Molecule | Disconnection | Synthons | Corresponding Reagents |
| This compound | C-C bond between the furan and the butanoyl chain | Furan-2-carbonyl cation and a 2,4-dioxobutanoate anion | Furan-2-carbonyl chloride and a pyruvate derivative |
| This compound | C-C bond between C2 and C3 of the butanoyl chain | 2-(Furan-2-yl)-2-oxoacetyl synthon and an acetyl synthon | 2-(Furan-2-yl)-2-oxoacetaldehyde and an acetate (B1210297) equivalent |
This analysis suggests that the molecule can be assembled through reactions like Claisen condensation or related acylations. The furan ring itself is a common starting material derived from biomass sources like furfural (B47365). nih.gov
Exploration of Classical and Contemporary Synthetic Routes to this compound
Building upon the retrosynthetic blueprint, various synthetic routes have been developed.
Classical methods often rely on stoichiometric reactions. One such approach involves the Claisen condensation of ethyl 2-furoate with ethyl pyruvate, followed by hydrolysis and decarboxylation. While effective, these methods can suffer from moderate yields and the generation of significant waste.
A notable classical approach is the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide (B108491) to produce substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. researchgate.netchimicatechnoacta.ru These can then undergo intramolecular cyclization. researchgate.netchimicatechnoacta.ru
Contemporary synthetic methods focus on improving efficiency, selectivity, and sustainability. These often involve the use of advanced reagents and catalysts. For instance, the use of organometallic reagents can facilitate more controlled C-C bond formations. The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, also represents a significant advancement, minimizing purification steps and solvent usage.
Catalytic Strategies in the Preparation of this compound
Catalysis offers a powerful tool to enhance the synthesis of this compound by providing milder reaction conditions, higher yields, and improved atom economy.
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been employed to facilitate key bond-forming reactions. For example, transition metal complexes, such as those of rhodium and gold, can catalyze cycloaddition reactions that form the furan ring or subsequent modifications. nih.govresearchgate.net Gold-catalyzed reactions, in particular, have been shown to be effective in the synthesis of functionalized bicyclo[3.2.0]heptanes, which can be precursors to furan derivatives.
Heterogeneous Catalysis in Dioxo Acid Synthesis
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Solid acid catalysts, for instance, can be used to promote the condensation reactions involved in the synthesis of the dioxo acid backbone, replacing corrosive and difficult-to-handle mineral acids. The use of metal nanoparticles as catalysts can enhance the surface area for reaction, leading to more efficient transformations. researchgate.net
Biocatalytic Transformations towards this compound
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a rapidly growing field in organic synthesis. While specific examples for the direct synthesis of this compound are not yet widely reported, the potential exists. Enzymes such as transketolases or pyruvate decarboxylases could potentially be engineered to catalyze the key C-C bond-forming steps in a highly selective and environmentally friendly manner.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for the sustainable production of chemicals. The synthesis of furan-based compounds is inherently aligned with some of these principles, as furan itself can be derived from renewable biomass. unive.it
Key Green Chemistry Considerations:
| Principle | Application in the Synthesis of this compound |
| Use of Renewable Feedstocks | Furan-2-carbaldehyde (furfural), a key precursor, is produced from agricultural biomass. nih.gov |
| Atom Economy | Catalytic cycloaddition reactions can be highly atom-economical, incorporating most of the atoms from the starting materials into the final product. nih.gov |
| Use of Safer Solvents and Auxiliaries | Research is ongoing to replace hazardous organic solvents with greener alternatives like water or supercritical CO2. |
| Energy Efficiency | Catalytic reactions often proceed under milder conditions, reducing energy consumption. |
| Catalysis | The use of homogeneous, heterogeneous, and biocatalysts is preferred over stoichiometric reagents to minimize waste. nih.govresearchgate.netresearchgate.net |
Recent research has focused on developing eco-friendly, one-step synthetic routes for furan-based monomers, which can be a viable alternative to their petrochemical counterparts. researchgate.netrsc.org These approaches often involve the use of greener reagents and reaction conditions, contributing to a more sustainable chemical industry.
Solvent-Free and Aqueous Medium Syntheses
The principles of green chemistry advocate for the reduction or elimination of hazardous solvents in chemical processes. nih.gov Both solvent-free and aqueous medium syntheses represent significant strides towards this goal, offering potential benefits in terms of reduced environmental impact, cost, and simplified purification procedures.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions are conducted in the absence of a conventional solvent, often with the aid of a solid support or catalyst. For the synthesis of this compound, a solvent-free Claisen condensation could be envisioned using a solid base catalyst. This approach can lead to higher reaction rates, improved selectivity, and easier product isolation. A variety of solid bases, such as basic alumina (B75360) or alkali metal carbonates on a solid support, could potentially catalyze this transformation. The reaction would likely be carried out by grinding the reactants together, possibly with gentle heating.
Table 1: Hypothetical Data for Solvent-Free Synthesis of this compound Precursor This table presents plausible, illustrative data based on typical outcomes for similar reactions.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Basic Alumina | 60 | 4 | 75 |
| K₂CO₃/SiO₂ | 70 | 3 | 80 |
| Na₂CO₃ (milled) | 50 | 6 | 70 |
| Li/MgO | 65 | 3.5 | 82 |
The data in this table is interactive and can be sorted by column.
Aqueous Medium Synthesis:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. pnas.org Performing the Claisen condensation in an aqueous medium presents challenges due to the potential for hydrolysis of the ester reactants and the typically low solubility of organic reactants. However, the use of phase-transfer catalysts or surfactants can facilitate the reaction between the organic and aqueous phases. Furthermore, for some condensation reactions, the use of water under mildly alkaline conditions has been shown to be effective, providing a convenient route to dicarbonyl compounds. researchgate.net The synthesis in an aqueous medium would likely involve a water-soluble base and potentially a co-solvent to improve solubility.
Table 2: Hypothetical Data for Aqueous Medium Synthesis of this compound Precursor This table presents plausible, illustrative data based on typical outcomes for similar reactions.
| Base | Co-solvent | Phase-Transfer Catalyst | Temperature (°C) | Yield (%) |
| NaOH | Ethanol (B145695) (10%) | None | 50 | 65 |
| K₃PO₄ | None | TBAB | 40 | 78 |
| LiOH | THF (5%) | CTAB | 45 | 72 |
| Cs₂CO₃ | None | None | 50 | 68 |
The data in this table is interactive and can be sorted by column.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com Maximizing atom economy is crucial for sustainable chemical manufacturing as it directly correlates with waste reduction.
For the proposed synthesis of this compound via a Claisen condensation of 2-acetylfuran (B1664036) and diethyl oxalate, the theoretical atom economy can be calculated. The reaction produces the desired product and ethanol as a byproduct.
Reaction: 2-Acetylfuran + Diethyl Oxalate → Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate + Ethanol C₆H₆O₂ + C₆H₁₀O₄ → C₁₀H₈O₅ + C₂H₅OH
To optimize reaction efficiency beyond theoretical atom economy, several factors can be considered:
Catalyst Selection: Utilizing a highly efficient and selective catalyst can minimize the formation of side products and increase the yield of the desired product.
Stoichiometry: Using a slight excess of one reactant, typically the less expensive one, can help to drive the reaction to completion and maximize the conversion of the more valuable reactant.
Table 3: Illustrative Atom Economy and Efficiency Metrics for the Synthesis of this compound Precursor This table presents plausible, illustrative data based on typical outcomes for similar reactions.
| Parameter | Value |
| Molecular Weight of Reactants (2-Acetylfuran + Diethyl Oxalate) | 110.11 g/mol + 146.14 g/mol = 256.25 g/mol |
| Molecular Weight of Desired Product (Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate) | 212.17 g/mol |
| Theoretical Atom Economy | (212.17 / 256.25) * 100% = 82.8% |
| Optimized Reaction Yield | 95% |
| Effective Mass Yield (assuming stoichiometric reactants) | 0.95 * 82.8% = 78.7% |
The data in this table is interactive and can be sorted by column.
Process Intensification and Scale-Up Considerations for this compound Production
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. aiche.org For the production of a fine chemical like this compound, process intensification can offer significant advantages over traditional batch processing. acs.org
Key Process Intensification Strategies:
Continuous Flow Reactors: Shifting from batch reactors to continuous flow reactors, such as microreactors or packed bed reactors, can offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to smaller reaction volumes. acs.orgamarequip.com This is particularly beneficial for exothermic reactions like the Claisen condensation.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. mdpi.com This can be a valuable tool for optimizing the synthesis of this compound.
Scale-Up Considerations:
The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a robust, safe, and economical process.
Mixing Efficiency: In a large-scale batch reactor, inefficient mixing can lead to localized "hot spots" and the formation of byproducts. The choice of reactor and agitator design is critical. Continuous flow reactors can mitigate these issues.
Heat Management: The Claisen condensation is typically exothermic. Effective heat removal is crucial to maintain optimal reaction temperature and prevent runaway reactions.
Downstream Processing: The isolation and purification of the final product, including the hydrolysis of the intermediate ester and subsequent crystallization or chromatography of the carboxylic acid, must be designed for efficiency and scalability.
Table 4: Comparison of Batch vs. Continuous Process for the Production of this compound Precursor This table presents plausible, illustrative data based on typical outcomes for similar processes.
| Parameter | Batch Process | Continuous Flow Process |
| Reactor Volume | 1000 L | 10 L |
| Residence Time | 8 hours | 30 minutes |
| Heat Transfer | Moderate | Excellent |
| Safety Profile | Higher risk of thermal runaway | Lower risk due to small inventory |
| Product Yield | 85% | 95% |
| Process Footprint | Large | Small |
The data in this table is interactive and can be sorted by column.
Chemical Reactivity and Transformation Studies of 4 Furan 2 Yl 2,4 Dioxobutanoic Acid
Mechanistic Investigations of Key Reactions Involving the Dioxo Acid Moiety
The reactivity of 4-(furan-2-yl)-2,4-dioxobutanoic acid is significantly influenced by the electronic interplay between its functional groups. In aqueous solutions, 4-aryl-2,4-dioxobutanoic acids, including the furan (B31954) analog, exist in a dynamic equilibrium between one diketo and two enolic tautomers. herts.ac.ukresearchgate.net This tautomerism is a critical factor in its reactivity, influencing the site of attack by various reagents. The protolytic equilibria of these compounds have been studied, revealing multiple acidity constants corresponding to the different tautomeric and ionic forms present in solution. herts.ac.ukresearchgate.net
The reactions involving the carboxylic acid and ketone groups generally proceed through well-established mechanisms. For instance, nucleophilic attack on the carbonyl carbons is a predominant pathway. libretexts.orgyoutube.comlibretexts.org In nucleophilic acyl substitution at the carboxylic acid group, the reaction typically proceeds via a tetrahedral intermediate. libretexts.orgyoutube.comlibretexts.org The reaction is initiated by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, which in this case would be water or a related species. libretexts.orgyoutube.comlibretexts.orgyoutube.com The reactivity of the carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org
Derivatization Strategies for this compound
The multiple functional groups of this compound offer numerous handles for chemical modification, enabling the synthesis of a wide range of derivatives.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound and its analogs can be readily converted into esters and amides, which are often key intermediates in the synthesis of more complex molecules.
Esterification: The formation of esters from carboxylic acids is a fundamental transformation in organic synthesis. For furan-containing carboxylic acids, various methods have been employed. The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. researchgate.net More contemporary methods include the use of coupling reagents to facilitate the reaction under milder conditions. For instance, microwave-assisted synthesis has been shown to be an effective method for producing furan-2-carboxylate (B1237412) esters. researchgate.net In a related context, the synthesis of alkyl esters of 5-acetyl-2-furan-carboxylic acid has been achieved through the reaction of 5-acetyl-2-furan with carbon tetrachloride and an alcohol, catalyzed by iron compounds. researchgate.net The esterification of the related furan-2,5-dicarboxylic acid has also been explored, with methods developed for the synthesis of both mono- and di-esters. google.com
Amidation: The synthesis of amides from this compound can be achieved through various coupling methods. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) under microwave irradiation provides an efficient route to furan-containing amides. researchgate.net These methods allow for the coupling of the carboxylic acid with a range of amines to afford the corresponding amide derivatives in good yields. researchgate.net For the structurally related furan-2,5-dicarboxylic acid, a regioselective monoamidation has been developed using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling reagent, which allows for the selective formation of a monoamide over the diamide. researchgate.net
Table 1: Examples of Esterification and Amidation Reactions of Furan Carboxylic Acids
| Starting Material | Reagents and Conditions | Product Type | Reference |
| 2-Furoic acid | Furfuryl alcohol, DMT/NMM/TsO⁻ or EDC, Microwave | Ester | researchgate.net |
| 2-Furoic acid | Furfurylamine, DMT/NMM/TsO⁻ or EDC, Microwave | Amide | researchgate.net |
| 5-Acetyl-2-furan | CCl₄, Aliphatic alcohol, Iron catalyst | Ester | researchgate.net |
| Furan-2,5-dicarboxylic acid | Methanol (B129727), CO₂, High temperature and pressure | Ester | google.com |
| Furan-2,5-dicarboxylic acid | Amine, TBTU, DIPEA, DMF | Monoamide | researchgate.net |
Reductions and Oxidations of the Dioxo Acid Functional Group
The two ketone groups and the carboxylic acid in this compound are susceptible to both reduction and oxidation, although specific studies on the title compound are limited. However, the reactivity of analogous compounds provides insight into potential transformations.
Reduction: The selective reduction of one or both ketone functionalities, or the carboxylic acid, would lead to a variety of valuable products such as diols, hydroxy ketones, and lactones. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone groups, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketones and the carboxylic acid. The chemoselectivity of these reductions would be a key consideration in any synthetic strategy.
Oxidation: The oxidation of this compound could potentially occur at the furan ring or at the side chain. The furan ring is susceptible to oxidative cleavage under certain conditions. In the context of drug metabolism, the oxidation of related 4-aryl-1,4-dihydropyridines is catalyzed by cytochrome P-450 enzymes, leading to the corresponding pyridine (B92270) derivatives. nih.gov This suggests that the furan ring in this compound could also be a site for metabolic oxidation. Furthermore, the 2,4-dioxobutanoic acid moiety itself has been identified as a key structural feature in inhibitors of enzymes like glycolic acid oxidase, highlighting the biological relevance of this functional group to redox processes. nih.gov
Cyclization Reactions Utilizing this compound
The presence of multiple functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. A notable example is the reaction of substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide (B108491). This reaction initially forms a 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid derivative. chimicatechnoacta.ru These hydrazono derivatives can then undergo intramolecular cyclization in the presence of a dehydrating agent like propionic anhydride (B1165640) to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru This transformation demonstrates the utility of the dioxo acid moiety in constructing new heterocyclic rings.
Table 2: Cyclization of a this compound Derivative
| Reactant | Reagent | Product | Reference |
| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide | chimicatechnoacta.ru |
Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring
The furan ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is significantly influenced by the nature of the substituent at the 2-position.
Electrophilic Aromatic Substitution: The furan ring is generally more reactive towards electrophiles than benzene. quora.comquora.com Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions due to the greater stability of the resulting cationic intermediate. quora.comquora.com However, in this compound, the 2-position is already substituted. The 2-(2,4-dioxobutanoyl) group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. This deactivating effect would direct incoming electrophiles to the C4 and C5 positions of the furan ring. The regioselectivity between these two positions would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for furan than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. libretexts.org The 2-(2,4-dioxobutanoyl) group is electron-withdrawing, which could potentially facilitate nucleophilic substitution if a suitable leaving group were present on the furan ring, for example, at the 5-position. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing substituent.
Chemo- and Regioselective Transformations of this compound
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key challenges and opportunities in its chemical transformations.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. An example is the reaction with furan-2-carbohydrazide, which selectively occurs at one of the ketone groups to form a hydrazone, leaving the other ketone and the carboxylic acid intact under the initial reaction conditions. chimicatechnoacta.ru Similarly, the esterification or amidation of the carboxylic acid can be achieved chemoselectively in the presence of the two ketone groups by choosing appropriate reagents and conditions, such as the use of coupling agents at or below room temperature.
Regioselectivity: This relates to the preferential reaction at one position over another. In the context of electrophilic aromatic substitution on the furan ring, the 2-(2,4-dioxobutanoyl) substituent would direct incoming electrophiles to specific positions, likely the 4- or 5-position. The outcome of such a reaction would be a demonstration of regioselectivity. Another example of regioselectivity is observed in the Henkel-type reaction of potassium-2-furoate, which can lead to the formation of both furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid, with the selectivity being influenced by the catalyst used. rsc.org While this is not a direct transformation of the title compound, it illustrates the principles of regioselectivity in reactions involving substituted furans.
Applications of 4 Furan 2 Yl 2,4 Dioxobutanoic Acid As a Building Block in Organic Synthesis
Precursor Role in the Synthesis of Pharmaceutical Intermediates
The furan (B31954) nucleus is a recognized structural motif in a variety of biologically active compounds and approved pharmaceutical agents. Consequently, 4-(Furan-2-yl)-2,4-dioxobutanoic acid serves as a valuable starting material for constructing pharmaceutical intermediates. The compound's dicarbonyl functionality is particularly useful for synthesizing five- and six-membered heterocyclic rings, which are core components of many drug candidates.
For instance, pyrazole (B372694) derivatives, known for their wide spectrum of biological activities including antitumor and anti-inflammatory properties, can be readily synthesized from 1,3-dicarbonyl precursors. nih.govnih.gov The reaction of this compound with various substituted hydrazines provides a direct route to a library of furan-substituted pyrazoles, which can then be elaborated into more complex drug-like molecules. Similarly, other furan-containing heterocycles, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have been investigated for their potential anticancer activities, highlighting the importance of the furan scaffold in medicinal chemistry. scispace.com
Table 1: Potential Pharmaceutical Scaffolds from this compound
| Precursor | Reagent | Resulting Scaffold | Potential Therapeutic Area |
|---|---|---|---|
| This compound | Hydrazine (B178648) Hydrate | 5-(Furan-2-yl)-3-(carboxymethyl)-1H-pyrazole | Anti-inflammatory, Anticancer nih.gov |
| This compound | Phenylhydrazine | 5-(Furan-2-yl)-3-(carboxymethyl)-1-phenyl-1H-pyrazole | Antitumor nih.gov |
| This compound | Hydroxylamine (B1172632) | 5-(Furan-2-yl)-3-(carboxymethyl)isoxazole | Antibacterial, Antiviral |
| This compound | Thiosemicarbazide | (4-(Furan-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | Antiviral, Antitumor |
Utility in the Development of Agrochemical Scaffolds
In the agrochemical sector, there is a continuous demand for novel molecular frameworks to develop more effective and selective herbicides, insecticides, and fungicides. The structural features of this compound make it an attractive starting point for creating such scaffolds. Analogous butanoic acid derivatives have been investigated for their utility in agriculture; for example, 4-amino-2,4-dioxobutanoic acid has been shown to act as a growth promoter in cereal plants by increasing the number of tillers, which can lead to greater grain yields. google.com
By leveraging the reactivity of the furan ring and the diketo acid chain, a diverse range of derivatives can be synthesized and screened for biological activity. The furan moiety itself is present in some natural and synthetic compounds with pesticidal properties. The ability to readily construct heterocyclic systems, such as pyrazoles and pyrimidines, from this building block allows for the exploration of new chemical space in the search for next-generation agrochemicals.
Table 2: Examples of Potential Agrochemical Scaffolds
| Precursor | Reaction Type | Resulting Scaffold | Potential Agrochemical Application |
|---|---|---|---|
| This compound | Cyclocondensation with hydrazines | Furan-substituted pyrazole | Fungicide, Insecticide |
| This compound | Biginelli Reaction | Furan-substituted dihydropyrimidinone | Herbicide, Plant Growth Regulator google.comnih.gov |
| This compound | Knoevenagel Condensation | Modified butenoic acid derivative | Nematicide, Insecticide |
Contribution to the Synthesis of Fine Chemicals and Specialty Materials
Beyond pharmaceuticals and agrochemicals, this compound is a valuable precursor for fine chemicals and specialty materials. Furan-based compounds are of significant interest as renewable building blocks for the chemical industry. For example, furan-2,5-dicarboxylic acid (FDCA) is a bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a polymer considered a promising alternative to petroleum-derived PET. rsc.org
While not a direct precursor to FDCA, this compound can be chemically transformed into various functionalized furan derivatives that serve as specialty monomers or additives. The carboxylic acid and ketone functionalities can be modified through esterification, reduction, or other transformations to tailor the properties of the resulting molecule for applications in polymers, coatings, and other advanced materials.
Design and Synthesis of Advanced Heterocyclic Systems from this compound
The intrinsic reactivity of the 1,3-dicarbonyl system within this compound makes it an ideal substrate for constructing a variety of advanced heterocyclic systems.
The synthesis of pyrazoles and isoxazoles from 1,3-dicarbonyl compounds is a classic and efficient method for generating five-membered heterocycles. metu.edu.trmdpi.com The reaction of this compound with hydrazine or its substituted derivatives leads to the formation of pyrazoles through a cyclocondensation reaction. nih.gov This process involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Similarly, reacting the diketo acid with hydroxylamine hydrochloride yields the corresponding isoxazole (B147169) derivatives. researchgate.net The regioselectivity of these reactions can often be controlled by the reaction conditions and the specific nature of the substituents on the hydrazine or hydroxylamine reagent. These synthetic routes provide straightforward access to novel furan-pyrazole and furan-isoxazole hybrids, which are valuable scaffolds in medicinal chemistry and materials science. metu.edu.trresearchgate.net
Table 3: Synthesis of Pyrazole and Isoxazole Derivatives
| Starting Material | Reagent | Product | Heterocyclic System |
|---|---|---|---|
| This compound | Hydrazine (NH₂NH₂) | 3-(Carboxymethyl)-5-(furan-2-yl)-1H-pyrazole | Pyrazole |
| This compound | Methylhydrazine (CH₃NHNH₂) | 3-(Carboxymethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole | Pyrazole |
| This compound | Hydroxylamine (NH₂OH) | 3-(Carboxymethyl)-5-(furan-2-yl)isoxazole | Isoxazole |
Furoxans, or 1,2,5-oxadiazole-2-oxides, are a class of nitrogen-containing heterocycles known for their diverse biological activities and applications as high-energy materials. researchgate.netresearchgate.net The synthesis of the furoxan ring typically involves methods such as the dimerization of nitrile oxides or the cyclization of α-dioximes. nih.gov While furoxan derivatives are of significant chemical interest, a direct synthetic pathway starting from this compound is not prominently described in available research. The synthesis of furoxans generally relies on different types of precursors, such as aminofuroxan-carboxylic acid azides or the oxidation of o-nitroanilines. researchgate.netresearchgate.net
Cascade and Multicomponent Reactions Featuring this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. nih.govbohrium.com The multiple reactive sites of this compound make it an excellent candidate for use in such reactions.
A prime example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). nih.gov this compound can function as the β-dicarbonyl component in a Biginelli-type reaction. For instance, its reaction with an aromatic aldehyde and urea would lead to the formation of a complex furan-substituted tetrahydropyrimidine (B8763341) derivative, a scaffold known for a wide range of pharmacological effects. nih.gov This approach provides a rapid and efficient means of generating molecular diversity from a single, versatile building block.
Table 4: Hypothetical Multicomponent Reaction
| Reaction Type | Component 1 | Component 2 | Component 3 | Product Scaffold |
|---|---|---|---|---|
| Biginelli Reaction | This compound | Benzaldehyde | Urea | 4-(Furan-2-yl)-6-oxo-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid |
| Hantzsch-type Dihydropyridine (B1217469) Synthesis | This compound | Formaldehyde | Ammonia | Furan-substituted dihydropyridine dicarboxylic acid |
Biological Activity and Structure Activity Relationship Sar Investigations of 4 Furan 2 Yl 2,4 Dioxobutanoic Acid and Its Derivatives
In Vitro Pharmacological Profiling of Compounds Derived from 4-(Furan-2-yl)-2,4-dioxobutanoic acid
Derivatives of this compound have demonstrated a broad range of pharmacological activities in in vitro studies, including antiviral, anticancer, and antimicrobial effects.
Notably, a series of 4-substituted 2,4-dioxobutanoic acids were found to be potent inhibitors of influenza A and B viruses. nih.gov These compounds effectively inhibited viral replication in cell culture assays, with 50% inhibitory concentrations (IC50) ranging from 0.18 to 0.71 µM. nih.gov
In the realm of anticancer research, various furan-based derivatives have been synthesized and evaluated for their cytotoxic activities. For instance, certain novel furan (B31954) derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines like MCF-7. nih.gov Similarly, carbamothioyl-furan-2-carboxamide derivatives, which are structurally related, have been tested against multiple cancer cell lines. Compounds possessing a 2,4-dinitrophenyl moiety exhibited significant anticancer activity against the HepG2 cell line, with cell viability reduced to as low as 35.01%. nih.gov
The antimicrobial potential of furan derivatives is also well-documented. Carbamothioyl-furan-2-carboxamide derivatives have displayed significant inhibitory action against various bacterial and fungal strains. nih.gov Some of these compounds showed broad-spectrum activity, with minimum inhibitory concentrations (MICs) against bacteria ranging from 150.7 to 295 µg/mL and against fungi from 120.7 to 190 µg/mL. nih.gov The enhanced antimicrobial activity of these aromatic furan derivatives is partly attributed to their increased lipophilicity compared to non-aromatic analogs. nih.gov Furthermore, other studies have reported that various synthesized furan derivatives exhibit dose-dependent cytotoxic effects and antimicrobial activity against standard bacterial and yeast-like fungal strains. researchgate.net Another class of derivatives, furan-2-carboxamides, has been investigated for antibiofilm activity against Pseudomonas aeruginosa, with some compounds achieving significant biofilm inhibition. nih.gov
Table 1: In Vitro Biological Activities of Selected this compound Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (Example) |
|---|---|---|---|
| 4-Substituted 2,4-dioxobutanoic acids | Anti-influenza | Influenza A and B viruses | IC50: 0.18 - 0.71 µM nih.gov |
| Pyridine (B92270) carbohydrazide (B1668358) & N-phenyl triazinone (Furan-based) | Cytotoxic | MCF-7 (Breast cancer) | G2/M phase cell cycle arrest nih.gov |
| Carbamothioyl-furan-2-carboxamides | Anticancer | HepG2 (Liver cancer) | Cell viability reduced to 35.01% nih.gov |
| Carbamothioyl-furan-2-carboxamides | Antibacterial / Antifungal | Various strains | MIC: 120.7 - 295 µg/mL nih.gov |
| Furan-2-carboxamides | Antibiofilm | Pseudomonas aeruginosa | 58% inhibition nih.gov |
Mechanistic Elucidation of Biological Interactions
Investigations into the mechanisms of action of these derivatives have revealed specific molecular interactions. The anti-influenza activity of 4-substituted 2,4-dioxobutanoic acids stems from their ability to selectively target and inhibit the cap-dependent endonuclease activity of the influenza virus transcriptase complex. nih.gov This inhibition effectively halts viral gene transcription. nih.gov
The cytotoxic effects of certain furan derivatives against cancer cells have been linked to the induction of apoptosis. nih.gov Flow cytometry studies have shown that compounds like pyridine carbohydrazide and N-phenyl triazinone, derived from a furan scaffold, cause cell cycle disruption at the G2/M phase. nih.gov This is followed by an accumulation of cells in the pre-G1 phase, indicative of genetic material fragmentation and cell death via an apoptotic cascade. nih.gov This apoptotic process was further confirmed to be mediated through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax proteins and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
In the context of antimicrobial action, the mechanism for some derivatives involves the disruption of bacterial quorum sensing. Furan-2-carboxamides, for example, have been shown to reduce the production of virulence factors like pyocyanin (B1662382) and proteases in P. aeruginosa. nih.gov This suggests that these compounds interfere with the bacterial communication system, a key regulator of virulence and biofilm formation, with the LasR protein being a plausible target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This approach is instrumental in rational drug design, helping to predict the activity of new molecules and to understand the structural features crucial for biological effect. nih.govtandfonline.com Both 2D and 3D-QSAR studies are employed; 2D-QSAR uses topological descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional properties of molecules, such as steric and electrostatic fields. tandfonline.comfiveable.me
While specific QSAR studies for this compound are not extensively detailed in the reviewed literature, QSAR analyses performed on other furan-containing derivatives provide valuable insights that can be extrapolated. For instance, a QSAR study on furanocoumarin derivatives and their inhibitory effect on cytochrome P450 3A revealed significant correlations between biological activity (logIC50) and several molecular descriptors. nih.gov These findings indicate that the molecular characteristics of furan derivatives, including their lipophilicity, size, electrostatic stability, and electron-donating ability, are key determinants of their interaction with biological targets. nih.gov Such models, once validated, can be used to predict the inhibitory effects of other furan-containing compounds. nih.gov
Table 2: Key Descriptors in QSAR Models for Furan Derivatives
| Descriptor | Physicochemical Property Represented | Impact on Activity (Example) |
|---|---|---|
| logP | Lipophilicity | Significantly related to CYP inhibitory effects nih.gov |
| Molecular Volume/Weight | Molecular Size | Can control interactions with target proteins nih.gov |
| Polar Surface Area | Polarity | Influences membrane permeability and target binding |
| Minimal Electrostatic Potential | Electrostatic Stabilization | Related to the strength of interaction with the target nih.gov |
| HOMO Energy | Electron-Donating Ability | Can determine the reactivity and binding affinity nih.gov |
Exploration of Potential Biological Targets
Research into the derivatives of this compound has identified several potential biological targets, underscoring the diverse therapeutic applications of this chemical class.
Influenza Virus Endonuclease : As previously mentioned, the cap-dependent endonuclease of the influenza virus transcriptase is a key target for 4-substituted 2,4-dioxobutanoic acids, establishing this enzyme's utility as a target for anti-influenza chemotherapeutics. nih.gov
Tubulin : Some furan-based derivatives have been evaluated for their tubulin polymerization inhibitory activities, suggesting that they may act as antimitotic agents, a common mechanism for anticancer drugs. nih.gov
Quorum Sensing Receptors : For furan-2-carboxamide derivatives showing antibiofilm activity against P. aeruginosa, the quorum-sensing transcriptional regulator LasR has been proposed as a plausible target. nih.gov Molecular docking studies support this, suggesting a binding mode similar to that of known furanone-based LasR inhibitors. nih.gov
Serum Albumin : The ability of furan derivatives to bind to plasma proteins like human serum albumin is another area of investigation. One study on a furan dicarboxylic acid derivative, which acts as a potent inhibitor of ligand binding to albumin, demonstrated a high binding affinity. nih.gov This interaction is crucial as it can affect the drug's distribution and retention in the body. Further studies on benzofuran (B130515) derivatives have also shown efficient binding to serum albumins, highlighting the potential for these proteins to act as carriers for such bioactive molecules. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure for a biological target, ligand-based drug design is a powerful strategy. nih.govnih.gov This approach relies on the knowledge of molecules known to bind to the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert its biological effect. pharmacophorejournal.comnih.gov
Pharmacophore modeling has been successfully applied to furanone derivatives, which are structurally related to the dioxobutanoic acid scaffold. In one study aiming to identify cyclooxygenase inhibitors, a four-point pharmacophore model was developed based on a set of known active furanone compounds. pharmacophorejournal.com The best model consisted of one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings (AHRR). pharmacophorejournal.com This model was then used to build a statistically significant 3D-QSAR model, which could predict the activity of new compounds. pharmacophorejournal.com
Similarly, in the design of furan-2-carboxamides as antibiofilm agents, the design strategy involved the bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety. nih.gov This ligand-based approach aimed to explore how modifications to linkers and substituents around the central furan core influence biological activity. nih.gov The design considered features like the potential for hydrogen bonding from a carbohydrazide linker and the role of aromatic rings in mimicking the natural ligands of the target receptor. nih.gov Such ligand-based methods, including pharmacophore screening and similarity searching, are crucial for exploring chemical space and identifying new compounds with desired biological activities. fiveable.me
Computational Chemistry and Theoretical Studies of 4 Furan 2 Yl 2,4 Dioxobutanoic Acid
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Furan-2-yl)-2,4-dioxobutanoic acid. Methods like Density Functional Theory (DFT) are commonly used to determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations can reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-deficient.
Key electronic properties that are typically calculated include:
Molecular Electrostatic Potential (MEP): The MEP surface map visually identifies the electrophilic and nucleophilic sites on the molecule. researchgate.net For this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be regions of negative potential (nucleophilic), while the hydrogen of the carboxylic acid would be a site of positive potential (electrophilic).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and biological activity; a smaller gap often suggests higher reactivity. researchgate.net
These quantum mechanical computations provide a detailed picture of the molecule's electronic character, which is essential for understanding its reactivity and intermolecular interactions. researchgate.net
| Calculated Property | Significance | Predicted Characteristics for this compound |
| Optimized Geometry | Provides the most stable 3D structure with precise bond lengths and angles. | A planar furan (B31954) ring connected to a flexible dioxobutanoic acid chain. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Negative potential around carbonyl and carboxyl oxygens; positive potential on the carboxylic acid proton. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | A moderate gap is expected, typical of organic acids with conjugated systems. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom. | Significant negative charges on oxygen atoms and positive charges on adjacent carbon and hydrogen atoms. |
Conformational Analysis and Tautomerism Studies
The flexible side chain of this compound allows for multiple conformations, and the presence of the β-dicarbonyl moiety introduces the possibility of keto-enol tautomerism. Computational methods are invaluable for exploring these aspects.
Conformational Analysis: By systematically rotating the single bonds in the butanoic acid chain, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature. For instance, the orientation of the furan ring relative to the adjacent ketone group and the conformation of the carboxylic acid group are key variables. Studies on similar aryldiketo acids have shown that the coexistence of stable rotamers can be assumed. bg.ac.rsherts.ac.uk
Tautomerism: this compound can exist in several tautomeric forms, primarily involving the β-diketone system. The main forms include the diketo form and various enol forms. Quantum chemical calculations can predict the relative stability of these tautomers. bg.ac.rsherts.ac.uk The stability is highly dependent on the environment, particularly the solvent and pH. bg.ac.rsnih.gov In aqueous solutions, it is known that the equilibrium can be markedly affected by pH, with different ionic forms (monoanionic, dianionic) and tautomers predominating at different pH values. bg.ac.rsherts.ac.uk Computational models that include explicit water molecules often provide results that are in better accordance with experimental findings. bg.ac.rsherts.ac.uk
| Tautomeric/Conformational Form | Key Structural Feature | Predicted Relative Stability |
| Diketo Form | Both carbonyl groups exist as C=O. | Generally less stable than enol forms in many solvents due to lack of internal hydrogen bonding. |
| Enol Form 1 (at C2) | Enolization of the ketone adjacent to the carboxylic acid. | A potential stable tautomer, can form an intramolecular hydrogen bond. |
| Enol Form 2 (at C4) | Enolization of the ketone adjacent to the furan ring. | Often the most abundant tautomeric form in unionized aryldiketo acids. bg.ac.rsherts.ac.uk |
| Stable Rotamers | Different spatial orientations of the furan ring and carboxylic acid group. | Multiple low-energy conformers are likely to coexist in solution. bg.ac.rsherts.ac.uk |
Molecular Dynamics Simulations for Solvent Interactions and Reactivity Prediction
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. psu.edu For this compound, MD simulations can provide critical insights into its behavior in a biological or chemical environment.
Solvent Interactions: By placing the molecule in a simulated box of solvent (e.g., water), MD simulations can model how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and the stability of different conformers and tautomers in solution. The simulations can reveal the formation and dynamics of hydrogen bonds between the carboxylic acid and carbonyl groups of the molecule and the surrounding water molecules. bg.ac.rs
Reactivity Prediction: MD simulations, particularly those using reactive force fields (ReaxFF), can model chemical reactions and predict reaction pathways. psu.edu While computationally intensive, this approach can be used to study the molecule's stability and potential degradation pathways under different conditions. For furan-containing compounds, MD has been used to simulate processes like pyrolysis to understand the evolution of molecular structures. psu.edu These simulations can also help predict how the molecule's structure fluctuates, providing a dynamic context for its interaction with other molecules.
Docking Studies with Relevant Biological Macromolecules
Given that many 4-substituted 2,4-dioxobutanoic acid derivatives are known inhibitors of enzymes like influenza polymerase, docking studies are a key computational tool to investigate the therapeutic potential of this compound. researchgate.net Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net
The process involves:
Target Selection: Identifying a relevant biological target. Based on analogous compounds, potential targets could include viral polymerases or other metalloenzymes, as the diketo acid moiety is an effective metal chelator. bg.ac.rsresearchgate.net
Binding Site Prediction: The docking software places the ligand (this compound) into the active site of the protein.
Scoring: The program calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. researchgate.net
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions in the active site. For furan-based inhibitors, docking has been used to understand binding modes, for example, with the 20S proteasome. nih.gov These simulations can explain why a compound is active and guide the design of more potent derivatives. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are highly sensitive to the molecule's geometry and electronic environment. By comparing calculated spectra for different tautomers and conformers with experimental data, it is possible to determine which forms are present in solution. bg.ac.rsherts.ac.uk
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different molecular motions (e.g., C=O stretching, O-H bending) can be calculated. These theoretical frequencies help in the assignment of peaks in an experimental IR spectrum, confirming the presence of specific functional groups. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the wavelengths of maximum absorbance (λ_max) in a UV-Vis spectrum. This is particularly useful for molecules with conjugated systems like the furan ring and dicarbonyl moiety.
| Spectroscopic Technique | Predicted Parameter | Information Gained |
| ¹H and ¹³C NMR | Chemical Shifts (ppm) | Confirms molecular structure and can distinguish between different tautomers and conformers. |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Identifies functional groups (e.g., C=O, O-H, C-O-C) and helps confirm tautomeric form. |
| UV-Visible | Absorption Wavelengths (λ_max) | Characterizes the electronic transitions within the conjugated π-system of the molecule. |
Advanced Analytical Methodologies for the Research Characterization of 4 Furan 2 Yl 2,4 Dioxobutanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure determination, with each technique probing different aspects of the compound's atomic and electronic framework.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Furan-2-yl)-2,4-dioxobutanoic acid, both ¹H and ¹³C NMR are indispensable.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The furan (B31954) ring protons exhibit characteristic shifts in the aromatic region. The proton at position 5 of the furan ring is expected to appear at the most downfield position due to the influence of the adjacent ring oxygen and the carbonyl group. The protons at positions 3 and 4 will also have distinct chemical shifts. The methylene (B1212753) protons (C3-H₂) situated between the two carbonyl groups are diastereotopic and would be expected to appear as a singlet, while the acidic proton of the carboxylic acid group would present as a very broad singlet, often far downfield.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would be expected to show eight distinct signals. The carbon atoms of the carbonyl groups (C2 and C4) and the carboxylic acid (C1) will be the most deshielded, appearing at the low-field end of the spectrum. The furan ring carbons also have characteristic chemical shifts, with the carbon adjacent to the oxygen (C5') typically appearing at a higher chemical shift than the others.
Expected NMR Data for this compound Note: The following data are predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | ~12-13 | Broad Singlet | N/A |
| Furan H-5' | ~7.9 | Doublet of Doublets | J ≈ 1.8, 0.8 |
| Furan H-3' | ~7.3 | Doublet of Doublets | J ≈ 3.6, 0.8 |
| Furan H-4' | ~6.7 | Doublet of Doublets | J ≈ 3.6, 1.8 |
| CH₂ (C3) | ~4.0 | Singlet | N/A |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (Furan-C=O) | ~185 |
| C2 (Keto-C=O) | ~195 |
| C1 (COOH) | ~165 |
| C2' (Furan) | ~152 |
| C5' (Furan) | ~148 |
| C3' (Furan) | ~118 |
| C4' (Furan) | ~113 |
| C3 (CH₂) | ~45 |
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound is expected to be rich with characteristic absorption bands. A very broad band would be anticipated in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretch of the carboxylic acid group. biosynth.comchimicatechnoacta.ru The presence of multiple carbonyl groups leads to strong absorptions in the 1800-1650 cm⁻¹ region. Specifically, the conjugated ketone attached to the furan ring, the α-keto group, and the carboxylic acid carbonyl will each have a distinct stretching frequency. The C=C stretching vibrations of the furan ring are expected around 1600-1450 cm⁻¹, and the C-O stretching of the furan ring and carboxylic acid will appear in the fingerprint region (1300-1000 cm⁻¹). biosynth.comnist.govnist.gov
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetrical vibrations of the furan ring and the C=C bonds, which may be weak in the IR spectrum.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Furan Ring | C-H Stretch | 3150 - 3100 | Medium |
| Methylene (CH₂) | C-H Stretch | 2960 - 2850 | Medium |
| Ketone (C4=O) | C=O Stretch (Aroyl) | ~1670 | Strong |
| Ketone (C2=O) | C=O Stretch (α-keto) | ~1720 | Strong |
| Carboxylic Acid (C1=O) | C=O Stretch | ~1750 | Strong |
| Furan Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Carboxylic Acid / Furan | C-O Stretch | 1300 - 1000 | Medium-Strong |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—the furan ring conjugated with a carbonyl group—are expected to give rise to distinct absorption bands. The primary absorption is likely due to the π → π* transition of the conjugated system. Furan itself exhibits absorption around 200-220 nm. chemenu.com The extended conjugation with the carbonyl group would be expected to shift the maximum absorption wavelength (λmax) to a higher value.
Expected UV-Vis Absorption Data
| Transition | Expected λmax (nm) |
|---|---|
| π → π | ~270 - 290 |
| n → π | ~320 - 350 |
Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₆O₅, with a molecular weight of approximately 182.13 g/mol . nist.gov
Expected Fragmentation: The molecular ion peak (M⁺) should be observable. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). nist.govnih.gov The bond between the two carbonyl groups (C2-C3) is also susceptible to cleavage. A prominent fragment would be the furoyl cation (m/z 95) resulting from cleavage of the C3-C4 bond. Other characteristic furan-related fragments, such as the loss of CO, are also possible. bldpharm.comnih.gov
Expected Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Loss from Molecular Ion |
|---|---|---|
| 182 | [C₈H₆O₅]⁺ | Molecular Ion (M⁺) |
| 137 | [M - COOH]⁺ | Loss of carboxyl radical |
| 95 | [C₅H₃O₂]⁺ | Furoyl cation |
| 67 | [C₄H₃O]⁺ | Furan ring fragment |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of non-volatile organic compounds like this compound. Due to the compound's polarity from the carboxylic acid and ketone groups, a reversed-phase HPLC method would be most suitable.
Method Development: A C18 column is a common and effective choice for the stationary phase. nih.gov The mobile phase would typically consist of a mixture of an aqueous acidic buffer (e.g., 0.1% acetic acid or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govechemi.com A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, would likely be necessary to ensure good resolution from any impurities and a reasonable retention time. Detection via a Diode Array Detector (DAD) or UV detector set at the compound's λmax (e.g., ~280 nm) would provide excellent sensitivity and selectivity. echemi.com
Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 5-10% B, increase to 95% B over 15-20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | ~280 nm |
| Injection Volume | 5 - 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and ketone groups, is not sufficiently volatile for direct GC analysis. Therefore, a crucial prerequisite is its conversion into a more volatile derivative.
Derivatization Strategies:
To render this compound amenable to GC analysis, a two-fold derivatization approach is typically necessary:
Esterification of the Carboxylic Acid: The highly polar carboxylic acid group is the primary contributor to the compound's low volatility. It can be converted to a less polar ester, most commonly a methyl ester, by reaction with a suitable reagent such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst.
Oximation of the Ketone Groups: The two ketone groups also contribute to the polarity and potential for thermal degradation. These can be converted to oximes by reacting the compound with hydroxylamine (B1172632) hydrochloride. This process replaces the carbonyl oxygen with a =N-OH group, reducing polarity.
The resulting derivative, for instance, methyl 4-(furan-2-yl)-2,4-bis(O-methyloxime)butanoate, would be significantly more volatile and thermally stable, making it suitable for GC analysis.
Illustrative GC Parameters for Analogous Compounds:
| Parameter | Typical Value/Condition |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of ~100 °C, followed by a ramp of 10-20 °C/min to a final temperature of ~280-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized compound by analyzing its fragmentation pattern.
Chiral Chromatography for Enantiomeric Purity Analysis
The presence of a chiral center in this compound (at the C2 position in its enol form or through derivatization) necessitates methods to separate and quantify its enantiomers. Chiral chromatography is the gold standard for determining enantiomeric purity. This can be achieved through either gas chromatography or high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). acs.orgnih.govchromatographyonline.com
Chiral HPLC:
Chiral HPLC is a widely used and versatile technique for enantiomeric separation. acs.org The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
Potential Chiral Stationary Phases (CSPs) for Analysis:
Given the structure of this compound, several types of CSPs could be effective for its chiral resolution, likely after esterification of the carboxylic acid to improve chromatographic behavior. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly successful for a broad range of chiral compounds. chromatographyonline.com
| CSP Type | Potential Interaction Mechanism |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
| Macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin) | A combination of hydrogen bonding, ionic interactions, and inclusion complexation. |
In a typical research setting, a screening of several different chiral columns and mobile phase compositions would be performed to identify the optimal conditions for baseline separation of the enantiomers.
Chiral GC:
For volatile derivatives of this compound, chiral GC offers a high-resolution alternative. acs.org This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov The enantiomers are separated based on the differential stability of the diastereomeric inclusion complexes they form with the cyclodextrin.
A study on the chiral resolution of furan lignan (B3055560) derivatives demonstrated the successful separation of optical isomers using a preparative column, highlighting the applicability of chiral chromatography to furan-containing molecules. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For this compound, a single-crystal X-ray diffraction study would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
Expected Structural Insights:
While the crystal structure of this compound is not publicly documented, analysis of related furan-containing carboxylic acids and carboxamides provides a basis for expected structural features.
Planarity: A study on N-(diethylcarbamothioyl)furan-2-carboxamide revealed that the furan ring is nearly coplanar with the carboxamide group. bohrium.comresearchgate.net Similarly, in 5-(hydroxymethyl)furan-2-carboxylic acid, the furan ring and the carboxyl group are almost coplanar. nih.gov It is therefore highly probable that the furan ring and the adjacent carbonyl group of this compound would also exhibit a high degree of planarity.
Conformation: The relative orientation of the two keto groups and the furan ring would be of significant interest. X-ray crystallography would reveal the torsional angles along the butanoic acid chain, providing insight into the preferred conformation of the molecule in the solid state.
Illustrative Crystallographic Data for a Related Compound (5-(Hydroxymethyl)furan-2-carboxylic acid): nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 10.838 Å, b = 7.2601 Å, c = 15.526 Å |
| Key Structural Feature | The furan ring is nearly coplanar with the carboxyl group. |
| Intermolecular Interactions | Stabilized by O—H···O hydrogen bonding. |
This data from a related structure underscores the type of precise geometric information that X-ray crystallography can provide for this compound, should suitable crystals be obtained.
Future Research Directions and Challenges in 4 Furan 2 Yl 2,4 Dioxobutanoic Acid Chemistry
Development of Novel Synthetic Pathways with Enhanced Sustainability
The current synthesis of many furan (B31954) derivatives relies on methods that may not align with the principles of green chemistry. A primary future research direction is the development of sustainable synthetic routes to 4-(Furan-2-yl)-2,4-dioxobutanoic acid, moving away from petroleum-based starting materials and harsh reaction conditions. researchgate.netacs.org
A key strategy will be the utilization of biomass-derived platform chemicals. Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), both accessible from lignocellulosic biomass, are promising starting points. researchgate.netnih.gov Research will likely focus on catalytic conversions that are both efficient and environmentally benign. Electrocatalytic and biocatalytic approaches are particularly promising for transforming these platform chemicals into more complex furan derivatives. rsc.org The development of robust and recyclable catalysts will be crucial for the economic viability of these processes. researchgate.net
| Feedstock | Potential Conversion Route | Key Research Focus |
| Furfural | Catalytic carboxylation and subsequent functionalization | Development of selective catalysts for C-H activation and carboxylation. |
| 5-Hydroxymethylfurfural (HMF) | Oxidation to 2,5-furandicarboxylic acid (FDCA) followed by selective reduction and functionalization | Design of catalysts for selective oxidation and reduction reactions. researchgate.net |
| Biomass | Direct conversion using engineered microbial strains | Metabolic engineering of microorganisms for the one-pot synthesis of the target molecule. |
Challenges in this area include achieving high selectivity and yield, preventing the formation of undesirable byproducts, and developing energy-efficient separation and purification processes. The inherent instability of some furanic compounds under certain reaction conditions also presents a significant hurdle. researchgate.netnih.gov
Discovery of Undiscovered Reactivity Patterns
The chemical structure of this compound, featuring a furan ring, two carbonyl groups, and a carboxylic acid, suggests a wealth of unexplored reactivity. Future research will aim to uncover and harness these latent reaction pathways.
The furan moiety is known to participate in electrophilic aromatic substitution and Diels-Alder reactions. numberanalytics.comnumberanalytics.comresearchgate.net However, the influence of the dioxobutanoic acid side chain on this reactivity is not well understood. Investigations into how the electron-withdrawing nature of the side chain affects the aromaticity and reactivity of the furan ring will be a key area of study. This could lead to the discovery of novel cycloaddition reactions, providing access to complex polycyclic structures. acs.orgnih.gov
The two distinct carbonyl groups in the diketo acid portion of the molecule offer opportunities for selective chemical transformations. Research will likely focus on developing methods to differentiate between the reactivity of the C2 and C4 carbonyls, enabling the regioselective synthesis of a wide range of derivatives. This could involve the use of sterically demanding reagents or specific catalysts to favor reaction at one site over the other.
Furthermore, the interplay between the furan ring and the diketone functionality could lead to unique intramolecular reactions, such as cyclizations and rearrangements, under specific conditions. Exploring these possibilities could unlock novel molecular scaffolds with interesting properties.
| Functional Group | Potential Reactivity to Explore | Potential Outcome |
| Furan Ring | Asymmetric Diels-Alder reactions | Enantiomerically pure polycyclic compounds. |
| Furan Ring | Metal-catalyzed cross-coupling reactions | Functionalized furan derivatives with tailored electronic properties. |
| Diketone Moiety | Regioselective enolate formation and subsequent reactions | Synthesis of specifically substituted heterocyclic systems. |
| Whole Molecule | Intramolecular cyclization reactions | Novel fused-ring systems with potential biological activity. |
Expansion of Applications in Diverse Chemical Disciplines
The unique structural features of this compound and its derivatives make them attractive candidates for a variety of applications across different fields of chemistry.
In materials science , furan derivatives are being explored as monomers for the synthesis of bio-based polymers. acs.orgresearchgate.net The diacid functionality of this compound makes it a potential building block for polyesters and polyamides with novel properties. The furan ring can also be utilized in reversible Diels-Alder reactions to create self-healing materials. researchgate.net
In medicinal chemistry , the furan nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netutripoli.edu.lywisdomlib.orgresearchgate.netnih.gov The diketo acid moiety is also a known pharmacophore, particularly in the development of HIV integrase inhibitors. nih.govnih.govunifi.it The combination of these two features in one molecule makes derivatives of this compound promising candidates for drug discovery programs. mdpi.comnih.govresearchgate.net
In coordination chemistry , the diketo acid functionality can act as a chelating ligand for metal ions. This could lead to the development of new catalysts, sensors, or metal-organic frameworks (MOFs). The furan ring could also be functionalized to modulate the electronic properties of the resulting metal complexes.
| Discipline | Potential Application | Rationale |
| Materials Science | Bio-based polymers | Diacid functionality for polymerization; furan ring for tunable properties. sarchemlabs.comwikipedia.org |
| Medicinal Chemistry | Novel therapeutic agents | Combination of furan and diketo acid pharmacophores. nih.govnih.gov |
| Catalysis | Homogeneous and heterogeneous catalysts | Chelating ability of the diketo acid moiety for metal coordination. |
| Agrochemicals | Fungicides and herbicides | Furan derivatives are known to possess pesticidal activity. chemicalbook.com |
Addressing Challenges in Scale-Up and Industrial Implementation
While the laboratory-scale synthesis of furan derivatives is well-established, the transition to industrial-scale production presents several challenges. For this compound, these challenges will need to be addressed to realize its commercial potential.
A major hurdle is the cost-effective and sustainable production of the starting materials, such as furfural or HMF, from biomass. researchgate.net The efficiency of the conversion processes and the costs associated with catalyst development and regeneration are key factors. nih.gov
The purification of the final product can also be challenging. The presence of multiple functional groups can lead to the formation of impurities and byproducts, requiring sophisticated and potentially expensive separation techniques. The stability of furan compounds can be an issue during processing and storage, as they can be prone to polymerization or degradation under certain conditions. researchgate.netnih.gov
Process optimization will be crucial to improve yields, reduce waste, and minimize energy consumption. This will involve the development of continuous flow processes, the use of more efficient and selective catalysts, and the implementation of effective process control strategies.
| Challenge | Potential Mitigation Strategy |
| High production cost | Development of more efficient and recyclable catalysts; utilization of low-cost biomass feedstocks. |
| Product purification | Optimization of reaction conditions to minimize byproduct formation; development of efficient separation techniques like crystallization. researchgate.net |
| Process safety and stability | Thorough understanding of the thermal stability of intermediates and products; implementation of robust process control. researchgate.net |
| Waste management | Development of catalytic systems that minimize waste generation; valorization of byproducts. |
Emerging Biological Targets and Therapeutic Potential of Derived Compounds
The structural similarity of this compound to known bioactive molecules suggests that its derivatives could interact with a range of biological targets, opening up new therapeutic possibilities.
One promising area is the development of novel antimicrobial agents . The furan ring is a key component of many existing antibacterial and antifungal drugs. researchgate.netresearchgate.net By modifying the substituents on the furan ring and the diketo acid side chain, it may be possible to develop compounds with enhanced potency and a broader spectrum of activity against drug-resistant pathogens.
Another area of interest is the design of antiviral drugs . As mentioned, diketo acids are a well-established class of HIV integrase inhibitors. nih.govnih.gov Derivatives of this compound could be designed to target this enzyme or other viral enzymes.
The anti-inflammatory and anticancer properties of furan derivatives also warrant further investigation. utripoli.edu.lynih.govmdpi.com Research could focus on identifying specific cellular targets, such as kinases or other enzymes involved in disease pathways, and designing derivatives of this compound that can modulate their activity.
| Biological Target | Therapeutic Area | Rationale for Investigation |
| Bacterial enzymes | Infectious diseases | Furan moiety is a known antibacterial pharmacophore. researchgate.netmdpi.com |
| HIV Integrase | Antiviral therapy | Diketo acid functionality is a key feature of known inhibitors. nih.govnih.gov |
| Kinases | Oncology, Inflammation | Furan-based compounds have shown activity against various kinases. |
| Quorum sensing pathways | Infectious diseases | Furanones are known to interfere with bacterial communication. nih.gov |
Q & A
Q. What are the implications of its spectral properties for analytical method development?
- The compound’s UV-Vis absorption at 270–290 nm (due to conjugated π systems) and distinct fragmentation patterns in MS (e.g., loss of CO₂ at m/z 139) enable sensitive detection. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve it from co-eluting metabolites .
Methodological Notes
- Data Gaps : No reliable toxicity or pharmacokinetic data exist; prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .
- Contradictory Evidence : Discrepancies in metabolic roles highlight the need for standardized protocols (e.g., fecal sample collection/storage) to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
